![molecular formula C15H15NO2 B2399112 1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 782456-12-6](/img/structure/B2399112.png)
1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom. The compound also contains acetylphenyl and carbaldehyde functional groups .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation of the pyrrole ring and the attached functional groups. The exact geometry would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrrole derivatives can participate in a variety of chemical reactions, including electrophilic substitution and oxidation . The acetylphenyl and carbaldehyde groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to have properties similar to other pyrrole derivatives, such as being soluble in organic solvents and having a relatively high boiling point .Scientific Research Applications
- Flavor Components and Heterocyclic Compounds Insights: Although direct studies on this specific compound are scarce, related compounds like 2-acetyl-1-pyrroline (a flavor component of rice) provide insights. Synthesis involves hydrocyanation, oxidation, and Grignard addition.
- Pyridinone Derivatives Method: Vilsmeier-Haack reactions yield highly substituted heterocycles, which can be adapted for 1-(3-acetylphenyl)pyrrolidin-2-one synthesis.
- Biomedical Applications Antimicrobial Properties: Derivatives of 1-(3-acetylphenyl)pyrrolidin-2-one have been explored for antimicrobial activities.
- Structural Determination Techniques: Techniques like NMR and mass spectrometry, used for determining the structure of pyrrolidine-2,3-dione derivatives, can be applied to 1-(3-acetylphenyl)pyrrolidin-2-one.
- Chemical Reactivity Examples: Nucleophilic addition reactions (e.g., Michael-type addition) and electrophilic substitution reactions.
Biocatalysis
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that the interaction with its targets could involve nucleophilic substitution reactions . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, has diverse biological and clinical applications .
Pharmacokinetics
The pharmacokinetics of related compounds, such as β-adrenergic blockers, have been studied extensively .
Result of Action
Related compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-14(9-17)11(2)16(10)15-6-4-5-13(8-15)12(3)18/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVZVYVYLRKPLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
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